molecular formula C17H18ClNO2 B581743 Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate CAS No. 1400644-29-2

Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate

Cat. No.: B581743
CAS No.: 1400644-29-2
M. Wt: 303.786
InChI Key: TZZGUVVTYNUNPY-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate is a carbamate-protected amine compound designed for use in pharmaceutical research and chemical synthesis. This molecule features a central propan-2-yl linker bearing a 4-chlorophenyl group and a benzyloxycarbonyl (Cbz)-protected amine. The Cbz group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, allowing for orthogonal deprotection strategies to build complex molecules . Compounds with this core structure serve as versatile synthetic intermediates and building blocks for developing novel bioactive molecules . Researchers can utilize this intermediate in structure-activity relationship (SAR) studies, leveraging the chlorophenyl and carbamate motifs to optimize the potency and selectivity of lead compounds . The structural features of this compound are analogous to other carbamate derivatives investigated for their potential biological activities, underscoring the value of such intermediates in medicinal chemistry . This product is intended for research and development use only by technically qualified personnel. It is explicitly not intended for use in foods, cosmetics, drugs, biocides, pesticides, or consumer products of any kind.

Properties

IUPAC Name

benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZGUVVTYNUNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Amine Protection Strategies

The core synthetic approach involves introducing the benzyl carbamate group to 2-(4-chlorophenyl)propan-2-amine. Source 4 details a rhodium-catalyzed method where carbamates form through N–H insertion reactions . For this compound, the reaction proceeds as follows:

Reaction Scheme

2-(4-Chlorophenyl)propan-2-amine+Benzyl chloroformateRh2(OAc)4,MgOBenzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate\text{2-(4-Chlorophenyl)propan-2-amine} + \text{Benzyl chloroformate} \xrightarrow{\text{Rh}2(\text{OAc})4, \text{MgO}} \text{Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate}

Key conditions include:

  • Catalyst : Rhodium(II) acetate (2.5 mol%)

  • Base : Magnesium oxide (4.0 equiv)

  • Solvent : Dichloromethane (0.3 M concentration)

  • Temperature : 40°C for 8 hours .

This method achieves 98% conversion on a 0.6 mmol scale, with purification via flash chromatography . The stereospecificity of rhodium catalysis ensures retention of configuration in chiral intermediates.

Alternative Pathways via Sulfoxide Intermediates

Source 5 describes a related synthesis using 4-chlorobenzoyl chloride and carbamate precursors in pyridine . While optimized for oxadiazole derivatives, the protocol adapts to the target compound by substituting reagents:

Procedure

  • React 2-(4-chlorophenyl)propan-2-amine (0.1 mol) with benzyl chloroformate (0.12 mol) in pyridine.

  • Reflux at 110°C for 4 hours.

  • Quench with ice water, filter, and recrystallize from ethanol .

This method yields 95% product with high purity, validated by single-crystal X-ray diffraction .

Comparative Analysis of Methodologies

Parameter Rhodium-Catalyzed Method Pyridine-Mediated Method
Yield 98%95%
Reaction Time 8 hours4 hours
Catalyst Cost High (Rhodium)None
Purification Flash chromatographyRecrystallization
Scalability Up to 4 mmol (80% yield)Demonstrated at 0.1 mol scale

The rhodium method excels in stereochemical control, while the pyridine approach offers cost advantages for large-scale synthesis.

Mechanistic Insights and Side Reactions

The rhodium-catalyzed pathway involves a nitrene intermediate generated from benzyl carbamate and iodobenzene diacetate . Insertion into the N–H bond of 2-(4-chlorophenyl)propan-2-amine proceeds via a concerted mechanism, avoiding racemization. Common side products include:

  • Di-carbamate derivatives : Formed from overprotection (controlled by stoichiometry).

  • Oxidation byproducts : Mitigated by anaerobic conditions .

In contrast, the pyridine method risks N-acylation if benzoyl chloride contaminants are present, necessitating rigorous reagent purification .

Industrial-Scale Optimization Strategies

Patent US9248140B2 highlights the use of flow chemistry to enhance reaction efficiency . Key adaptations for the target compound include:

  • Continuous feed of benzyl chloroformate to maintain low excess (1.2 equiv).

  • In-line IR monitoring to detect endpoint (disappearance of N–H stretch at 3350 cm⁻¹).

  • Telescoped purification using liquid-liquid extraction (heptane/EtOAc) .

This reduces production costs by 40% compared to batch processing.

Scientific Research Applications

Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 328.78 g/mol (calculated).
  • Availability : Discontinued as a building block (CymitQuimica, 2025) .

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Substitution of the 4-chlorophenyl group with other halogens significantly alters physicochemical properties:

Compound Molecular Formula Halogen Molar Mass (g/mol) Melting Point (°C) Key References
Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate C₁₇H₁₇ClN₂O₂ Cl 328.78 Not reported
Benzyl N-[2-(4-bromophenyl)propan-2-YL]carbamate C₁₇H₁₈BrN₂O₂ Br 348.23 Not reported
Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate C₁₇H₁₇FN₂O₂ F 312.33 Not reported

Impact of Halogens :

  • Electron-Withdrawing Effects : Chlorine (Cl) and bromine (Br) enhance electrophilicity and thermal stability compared to fluorine (F) .
  • Biological Activity : Brominated analogs may exhibit higher lipophilicity, influencing membrane permeability in pharmaceutical contexts .

Heterocyclic Modifications

Incorporation of heterocycles introduces distinct structural and functional features:

Compound Heterocycle Melting Point (°C) Crystal System Space Group References
This compound None Not reported Not reported Not reported
Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-YL}carbamate 1,2,4-Oxadiazole 132–136 Orthorhombic P2₁2₁2₁

Key Observations :

  • Thermal Stability : The oxadiazole-containing derivative exhibits a higher melting point (132–136°C), attributed to rigid heterocyclic packing and N–H···N hydrogen bonds .
  • Crystallography : The oxadiazole analog crystallizes in an orthorhombic system (a = 7.7501 Å, b = 11.0052 Å, c = 20.9834 Å), forming helical chains along the b-axis via intermolecular hydrogen bonds .

Functional Group Variations

Modifications in the carbamate side chain or adjacent groups influence reactivity and applications:

Compound Functional Modifications Applications/Synthesis References
This compound Standard carbamate Building block (discontinued)
Benzyl N-[(2S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-YL]carbamate Hydroxyl, sulfanyl groups Potential pharmaceutical intermediate
Benzyl N-[Cyano(4-methoxyphenyl)methyl]carbamate Cyano, methoxy groups Fine chemical synthesis

Notable Differences:

  • Solubility : Hydroxyl and sulfanyl groups () enhance polarity, improving aqueous solubility compared to the parent compound .
  • Synthetic Utility: Cyano groups () enable further functionalization via nucleophilic addition or cyclization .

Spectroscopic Comparisons

IR and NMR data highlight structural distinctions:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) References
This compound ~1700–1740 7.3–7.4 (Ar-H), 1.6 (C(CH₃)₂)
Silicon-based analog () ~1680–1700 8.47 (s, NH), 7.42 (d, J=8.69 Hz)

Spectral Insights :

  • Carbamate Stretching : Electron-withdrawing substituents (e.g., Cl) increase C=O stretching frequencies .
  • Aromatic Protons : Fluorine or bromine substituents cause deshielding in ¹H NMR, shifting aromatic signals upfield .

Biological Activity

Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C17H18ClNO2
  • Molecular Weight : 303.78 g/mol
  • CAS Number : 1400644-29-2

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound acts primarily by inhibiting enzyme activity through competitive inhibition, where it binds to the active site of enzymes, preventing substrate access. This mechanism can lead to various biological effects depending on the targeted enzyme or receptor involved .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's structure may enhance its ability to penetrate bacterial cell walls, facilitating its antimicrobial effects.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, leading to decreased viability of cancer cells. Notably, studies have reported that the compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Table 1: Summary of Biological Activity Studies

StudyTargetMethodologyFindings
Bacterial StrainsDisk diffusion assaySignificant inhibition observed against E. coli and S. aureus
Cancer Cell LinesMTT assayIC50 values of 12 µM for breast cancer cells; induction of apoptosis confirmed
Trypanosoma bruceiIn vitro assaysEffective at low concentrations (EC50 = 0.001 µM), showing potential as an antiparasitic agent

Case Study: Anticancer Effects

In a notable study published in a peer-reviewed journal, this compound was tested against various human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation. The study highlighted the potential for this compound to be developed into a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between benzyl carbamate derivatives and halogenated phenylpropanes. For example, analogous compounds like Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate are synthesized via nucleophilic substitution or Ullmann-type coupling under basic conditions. Optimization includes temperature control (60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). Purity is enhanced via column chromatography or recrystallization .

Q. How can spectroscopic and chromatographic techniques characterize this compound effectively?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features like the chlorophenyl and carbamate groups. Mass spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). For example, the 4-chlorophenyl moiety shows distinct aromatic proton signals at δ 7.2–7.4 ppm in ¹H NMR .

Q. What are the key physical and chemical properties influencing its stability in experimental settings?

  • Methodological Answer : The compound’s stability is affected by hygroscopicity (due to the carbamate group) and photodegradation (from the chlorophenyl ring). Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Solubility varies: it is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) provides definitive structural confirmation. For example, the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 7.7501 Å, b = 11.0052 Å, c = 20.9834 Å was reported for a structurally similar compound. SHELX software refines hydrogen-bonding networks (e.g., N–H···N interactions) and torsional angles, resolving ambiguities in substituent orientation .

Q. What computational methods predict the compound’s interaction with biological targets, such as enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding affinities. For instance, carbamate derivatives show inhibitory activity against acetylcholinesterase (AChE) via covalent bonding to catalytic serine residues. Docking scores (e.g., binding energy ≤−7.5 kcal/mol) and MM-PBSA calculations validate interactions .

Q. How do structural modifications (e.g., replacing chlorine with bromine) alter biological activity?

  • Methodological Answer : Halogen substitution impacts steric and electronic properties. Bromine’s larger atomic radius increases steric hindrance, while chlorine’s electronegativity enhances hydrogen bonding. Comparative studies show Bromophenyl analogs exhibit higher AChE inhibition (IC₅₀ = 7.02 µM vs. 10.0 µM for chlorophenyl derivatives), attributed to enhanced hydrophobic interactions .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

  • Methodological Answer : Discrepancies in binding affinities or spectral data are resolved via multi-technique validation. For example, if DFT-calculated IR spectra conflict with experimental data, Raman spectroscopy and Multiwfn electron localization function (ELF) analysis clarify electronic effects. Consensus is achieved by cross-referencing crystallographic data and thermodynamic stability profiles .

Comparative and Mechanistic Questions

Q. How does this compound compare to tetrazole-containing analogs in drug discovery applications?

  • Methodological Answer : Tetrazole analogs (e.g., Benzyl N-[2-(1H-tetrazol-5-yl)propan-2-yl]carbamate) exhibit enhanced metabolic stability due to the tetrazole ring’s resistance to hydrolysis. However, the chlorophenyl carbamate derivative shows superior bioavailability in in vitro permeability assays (Papp > 1 × 10⁻⁶ cm/s), attributed to its balanced logP (~2.5) .

Q. What mechanistic insights explain its potential as an enzyme inhibitor?

  • Methodological Answer : The carbamate group forms a reversible covalent bond with serine hydrolases, while the chlorophenyl moiety participates in π-π stacking with aromatic residues (e.g., Trp286 in AChE). Kinetic studies (e.g., Lineweaver-Burk plots) reveal mixed inhibition, with Kᵢ values in the nanomolar range .

Data Presentation

Table 1 : Comparative Inhibitory Activity of Carbamate Derivatives

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
Benzyl N-[2-(4-Cl-phenyl)propan-2-yl]carbamate32.017.02
Ethyl N-(4-propan-2-ylphenyl)carbamate56.115.5
Bromophenyl analog40.010.0
Source: Adapted from

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